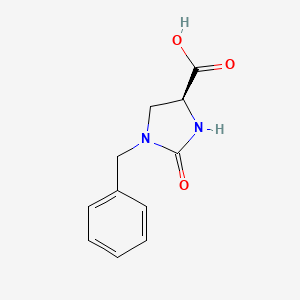

(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)9-7-13(11(16)12-9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRCXSHWWIMLCS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| CAS Number | 1381944-74-6 |

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 233.25 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For example, a study found that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific strain tested .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research has shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. In vitro studies reported IC50 values indicating cytotoxic effects in the low micromolar range (10–20 µM) .

Enzyme Inhibition

One of the most promising aspects of this compound is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A serine protease. In a series of structure-activity relationship (SAR) studies, compounds derived from this scaffold displayed Ki values in the nanomolar range, indicating strong binding affinity to the target enzyme .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyl group enhanced activity against resistant strains .

- Cancer Cell Line Testing : In another investigation, the compound was tested on several cancer cell lines, where it was found to significantly inhibit cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction .

- HCV Protease Inhibition : A detailed study on the inhibition of HCV NS3/4A protease demonstrated that this compound and its analogs could effectively block viral replication in vitro, providing a potential therapeutic avenue for treating Hepatitis C infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or function.

- Anticancer Activity : Induction of apoptosis through mitochondrial pathways and modulation of apoptotic proteins.

- Enzyme Inhibition : Binding to the active site of serine proteases, preventing substrate access and subsequent enzymatic activity.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Carboxylic acid groups enhance crystallinity and intermolecular interactions, as seen in X-ray structures .

- Pharmacological Specificity: Methoxybenzyl and dimethylamino groups (e.g., in ) introduce additional hydrogen bond acceptors/donors, critical for receptor binding .

Pharmacological Activity and Mechanism of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

- 6366A (active metabolite of imidapril): The methyl-substituted analogue (CAS 89371-44-8) reduces blood pressure and total peripheral resistance in dogs at 1–100 µg/kg, comparable to enalaprilat.

Hemodynamic Effects

Preparation Methods

Cyclization Using Phosgene or Equivalent Carbonylating Agents

A prominent method involves the cyclization of an amino acid derivative with phosgene or phosgene equivalents under alkaline conditions to form the 2-oxoimidazolidine ring. For example, (S)-2-amino-3-(methylamino)propionic acid hydrochloride reacts with phosgene in the presence of excess sodium bicarbonate to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, a close analog structurally related to the benzyl derivative (Scheme 1).

This reaction proceeds in aqueous media, often at low temperature initially (ice bath) and then allowed to warm to room temperature over several hours (e.g., 22 hours). The aqueous reaction mixture is then passed through acidic ion-exchange resin to convert the sodium salt to the free acid, followed by lyophilization and recrystallization from hot acetonitrile to obtain pure crystalline product.

Use of Amino Acid Ester Derivatives and Reactive Propionic Acid Derivatives

According to patent literature, this compound derivatives can be synthesized by reacting a 2-oxoimidazolidine-4-carboxylic acid ester derivative having (S) configuration with reactive derivatives of propionic acid bearing (R) configuration. This step forms a 3-acyl-2-oxoimidazolidine-4-carboxylic acid ester intermediate with (S,R) configuration, which is then further reacted with amino acid ester derivatives having (S) configuration to yield a diester with (S,S,S) configuration.

The reaction solvents used include polar aprotic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphorylamide (HMPA), and dimethylformamide (DMF). The reactions are typically conducted at low temperatures (e.g., -50 °C) to ensure stereoselectivity and high yields. Potassium tert-butoxide is often used as a base under cooling conditions to facilitate the reaction.

Deprotection Steps

The diester derivatives obtained are subjected to deprotection to remove tert-butyl and benzyl protecting groups. Acidic treatment is employed to eliminate the tert-butyl group, while catalytic hydrogenation (catalytic reduction) is used to remove the benzyl group, yielding the free acid form of this compound.

Detailed Reaction Scheme and Conditions (Summary Table)

Research Findings and Characterization

- The stereoselective synthesis yields exclusively the (S,S,S) isomer of the diester intermediate, which upon deprotection gives the optically pure this compound.

- The final acid product is water-soluble and can be purified by ion-exchange chromatography and recrystallization, achieving purity greater than 99%.

- Characterization techniques include elemental analysis, infrared spectroscopy, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and high-resolution mass spectrometry, confirming the structure and stereochemistry.

- X-ray crystallography has been used to determine the crystal structure of related 2-oxoimidazolidine-4-carboxylic acids, revealing hydrogen bonding patterns and polymorphism, which are relevant to the physical properties of the compound.

Q & A

Q. How can researchers optimize the synthesis of (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity can be enhanced via chiral auxiliary-assisted synthesis or enzymatic resolution. For example, using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) enables separation of enantiomers. Reaction conditions such as temperature control (0–4°C for imidazolidine ring closure) and catalysts like L-proline derivatives (to induce stereoselectivity) are critical. Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) may further improve yield and purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the benzyl proton resonance (δ 4.5–5.0 ppm) and carbonyl carbons (δ 170–175 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 249.1102 for C₁₂H₁₄N₂O₃).

- Infrared Spectroscopy (IR): Identifies carbonyl stretches (1650–1750 cm⁻¹ for oxoimidazolidine and carboxylic acid groups).

- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer: The compound is prone to hydrolysis under acidic or basic conditions due to its imidazolidine ring. Stability studies should:

- Use buffered solutions (pH 6–7) to minimize degradation.

- Monitor via LC-MS over 24–72 hours to assess decomposition products (e.g., ring-opened intermediates).

- Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of this compound in enzyme inhibition studies?

Methodological Answer: The (S)-enantiomer may exhibit higher affinity for target enzymes (e.g., metalloproteases) due to spatial complementarity. To validate:

- Perform molecular docking simulations using software like AutoDock Vina, focusing on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (benzyl moiety).

- Compare IC₅₀ values of (S)- and (R)-enantiomers in enzymatic assays (e.g., fluorogenic substrate cleavage). Contradictory bioactivity data across studies may arise from differences in enzyme isoforms or assay conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Meta-analysis: Aggregate data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values) and assess variability via ANOVA.

- Experimental replication: Reproduce key assays under controlled conditions (e.g., identical buffer pH, temperature, and enzyme sources).

- Data transparency: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by sharing raw datasets in repositories like Zenodo or Figshare to enable cross-validation .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2 models), and metabolic stability (CYP450 isoform interactions).

- Molecular Dynamics (MD): Simulate binding kinetics to serum proteins (e.g., albumin) to predict plasma half-life.

- Contradiction Note: Discrepancies between in silico and in vivo results may arise from unaccounted transporter-mediated uptake or species-specific metabolism .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

- Non-linear regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.

- Outlier detection: Apply Grubbs’ test or ROUT method to identify anomalous data points.

- Reproducibility checks: Include internal controls (e.g., reference inhibitors) in each experiment and report inter-assay CV (coefficient of variation) values .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s potential as a chiral catalyst in asymmetric synthesis?

Methodological Answer:

- Substrate scope: Test reactivity with diverse prochiral substrates (e.g., ketones, aldehydes).

- Catalytic efficiency: Measure turnover frequency (TOF) and enantiomeric excess (ee) via chiral GC or HPLC.

- Mechanistic studies: Use isotopic labeling (e.g., ¹⁸O) or in situ IR to probe intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.